Methoxy arachidonyl fluorophosphonate (MAFP) is an organophosphorus compound that functions as an irreversible active site-directed inhibitor targeting serine hydrolases. This enzyme class, representing ~1% of all human proteins, utilizes a nucleophilic serine residue within a conserved catalytic triad (Ser-His-Asp/Glu) or dyad (e.g., Ser-Asp) to hydrolyze ester, amide, or thioester bonds in substrates. MAFP’s mechanism involves covalent modification of the active-site serine through phosphorylation, forming a stable adduct that blocks substrate access. The fluorophosphonate group acts as an electrophilic "warhead," enabling rapid nucleophilic displacement of the fluoride atom by the serine hydroxyl group. This inhibition is irreversible under physiological conditions due to the high thermodynamic stability of the P–O bond formed [1] [3].
MAFP exhibits exceptional potency against fatty acid amide hydrolase (FAAH), an enzyme critical for endocannabinoid signaling termination. FAAH hydrolyzes endogenous lipid amides like anandamide (AEA), and MAFP inhibits it with an IC₅₀ value of <5 nM in mammalian systems [1] [2]. Structural studies reveal that MAFP’s inhibitory efficacy stems from dual molecular features:
Unlike diisopropyl fluorophosphate (DFP), MAFP does not undergo "aging" (loss of an alkyl group from phosphorus) post-inhibition, preserving its O-methyl group. This non-aged adduct maintains a neutral charge, which may influence enzyme-inhibitor complex stability [4].
Table 1: Structural Determinants of MAFP Inhibition of FAAH
Molecular Feature | Role in FAAH Inhibition | Consequence |
---|---|---|
Fluorophosphonate group | Covalent modification of catalytic Ser241 | Irreversible inactivation |
Arachidonyl chain | Occupies hydrophobic substrate channel | Mimics endogenous substrates (e.g., anandamide) |
O-methyl group | Prevents aging (dealkylation) | Stable, neutral adduct formation |
Cis-double bonds (Δ⁵,⁸,¹¹,¹⁴) | Induces chain curvature | Optimal alignment within acyl chain-binding pocket |
MAFP also potently inhibits cytosolic phospholipase A₂ (cPLA₂; Group IVA), a calcium-dependent serine hydrolase that releases arachidonic acid (AA) from membrane phospholipids. Inhibition occurs with low-nanomolar IC₅₀ values (~1–10 nM), comparable to its effects on FAAH [1] [2]. The mechanism involves:
Competition assays demonstrate that MAFP’s inhibition of cPLA₂ is time- and concentration-dependent but non-competitive with phospholipid substrates at equilibrium, consistent with irreversible covalent modification rather than reversible competitive inhibition [4].
Despite its nanomolar potency against FAAH and cPLA₂, MAFP exhibits broad cross-reactivity across the serine hydrolase superfamily. Competitive activity-based protein profiling (ABPP) studies classify it as a "promiscuous" inhibitor capable of inactivating >85% of mammalian metabolic serine hydrolases at micromolar concentrations [3] [6]. Key selectivity patterns include:
Table 2: Selectivity Profile of MAFP Across Key Serine Hydrolases
Enzyme | Sensitivity to MAFP | IC₅₀ (nM) | Structural Basis for Sensitivity |
---|---|---|---|
FAAH-1 | High | <5 | Optimal fit of arachidonyl chain in hydrophobic channel |
cPLA₂α | High | 1–10 | Phosphorylation of Ser228 + substrate-mimetic binding |
MAGL | Moderate | 50–100 | Partial accommodation of alkyl chain |
ABHD6 | Moderate | 100–500 | Shallow active site limits tail insertion |
Acetylcholinesterase | Low | >10,000 | Steric clash with arachidonyl chain |
Trypsin | Resistant | >50,000 | Polar S1 pocket excludes hydrophobic tail |
Selectivity limitations arise because the arachidonyl chain, while enhancing affinity for lipid-processing enzymes, cannot overcome conserved reactivity of the fluorophosphonate group toward catalytic serines. Newer chemotypes (e.g., 1,2,3-triazole ureas, carbamates) show improved selectivity by exploiting non-conserved regions adjacent to active sites [6] [8].
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6